molecular formula C26H30N6O3 B1219296 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one

6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one

Cat. No. B1219296
M. Wt: 474.6 g/mol
InChI Key: WTTQSPAZSJEXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : Benzo[h]quinoline derivatives structurally related to 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one have been synthesized, with applications in developing compounds devoid of cytotoxicity (Janin, Bisagni, & Carrez, 1993).

Antimicrobial and Antifungal Studies

  • Antimicrobial Activity : Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, similar in structure to the mentioned compound, have been synthesized and displayed significant antimicrobial properties (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
  • Mosquito Larvicidal Activity : Compounds with a structural resemblance to 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one have demonstrated effectiveness in mosquito larvicidal activity (Rajanarendar et al., 2010).

Antiproliferative and Cancer Research

  • Antiproliferative Testing : Related oxoisoaporphine compounds have undergone synthesis and testing for antiproliferative activities, contributing to cancer research (Castro-Castillo et al., 2010).

Anti-Inflammatory and Analgesic Studies

  • Anti-Inflammatory and Analgesic Activities : Derivatives of 8-hydroxy quinolines, structurally similar to the compound , have been synthesized and evaluated for anti-inflammatory and analgesic properties (Alam et al., 2011).

Neurotropic and Psychotropic Research

  • Neurotropic and Psychotropic Properties : Studies on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, related to the compound in focus, have shown promising neurotropic and psychotropic properties (Podolsky, Shtrygol’, & Zubkov, 2017).

Fluorescence Studies

  • Fluorescence Quenching Studies : Research on 2-amino-4-[4-(dimethylamino) phenyl]-8-methoxy-5, 6-dihydrobenzo[h] quinoline-3-carbonitrile, structurally akin to the compound , has contributed to understanding fluorescence quenching in liquid stage (Khan & Asiri, 2016).

properties

Product Name

6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

6-methoxy-3-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one

InChI

InChI=1S/C26H30N6O3/c1-34-22-9-10-24-20(15-22)14-21(26(33)27-24)16-31(12-11-19-6-3-2-4-7-19)18-25-28-29-30-32(25)17-23-8-5-13-35-23/h2-4,6-7,9-10,14-15,23H,5,8,11-13,16-18H2,1H3,(H,27,33)

InChI Key

WTTQSPAZSJEXCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCC3=CC=CC=C3)CC4=NN=NN4CC5CCCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one
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6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one
Reactant of Route 3
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6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one
Reactant of Route 4
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6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one
Reactant of Route 5
Reactant of Route 5
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one

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